4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a sulfonyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, which can be achieved by reacting anthranilic acid with orthoesters in the presence of acetic acid . The resulting benzoxazine intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . Finally, the pyrrolidinone moiety is introduced through a cyclization reaction involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2-Substituted 2,3-Dihydro-4H-1,3-benzoxazin-4-ones
Uniqueness
4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is unique due to the presence of both a sulfonyl group and a pyrrolidinone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H18N2O4S/c21-18-11-14(12-19-18)13-5-7-15(8-6-13)25(22,23)20-9-10-24-17-4-2-1-3-16(17)20/h1-8,14H,9-12H2,(H,19,21) |
InChI Key |
MOSFALXGEKQAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 |
Origin of Product |
United States |
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